Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate
Description
Methyl 2-Aminothiazolo[5,4-b]Pyridine-5-Carboxylate
This positional isomer features the ester group at position 5 instead of position 7. With the molecular formula C₈H₇N₃O₂S , it shares the same molecular weight as the 7-carboxylate derivative but differs in electronic effects due to the ester’s proximity to the thiazole nitrogen. Computational studies suggest that the 5-carboxylate isomer exhibits stronger intramolecular charge transfer, as the ester group lies closer to the electron-rich thiazole ring.
Thiazolo[5,4-b]Pyridine (Parent Compound)
The unsubstituted parent compound (C₆H₄N₂S) lacks functional groups, resulting in a simpler electronic profile. Its density is 1.369 g/cm³ , and it boils at 244.35°C . Introducing substituents like the amino and ester groups alters physicochemical properties; for example, the 7-carboxylate derivative’s solubility in polar solvents exceeds that of the parent compound due to its hydrogen-bonding capabilities.
Methyl 2-Amino-5-Methyl-Thiazolo[4,5-b]Pyridine-7-Carboxylate
This derivative (C₉H₉N₃O₂S) incorporates a methyl group at position 5, increasing steric bulk and hydrophobicity compared to the target compound. The methyl substitution shifts the electron density in the pyridine ring, potentially modulating reactivity in substitution reactions.
| Derivative | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| This compound | C₈H₇N₃O₂S | -NH₂ (position 2), -COOCH₃ (position 7) | High polarity, planar structure |
| Methyl 2-aminothiazolo[5,4-b]pyridine-5-carboxylate | C₈H₇N₃O₂S | -NH₂ (position 2), -COOCH₃ (position 5) | Enhanced charge transfer |
| Thiazolo[5,4-b]pyridine | C₆H₄N₂S | None | Low solubility, high thermal stability |
These comparisons underscore how minor structural modifications profoundly influence electronic distribution, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
methyl 2-amino-[1,3]thiazolo[5,4-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-10-6-5(4)11-8(9)14-6/h2-3H,1H3,(H2,9,11) |
InChI Key |
OQSBOXZTSDOBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate has been investigated for its antitumor properties. Research indicates that derivatives of thiazolo[5,4-b]pyridine can inhibit key signaling pathways involved in tumor growth and angiogenesis. For instance, compounds similar to methyl 2-aminothiazolo[5,4-b]pyridine have shown inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor in tumor vascularization processes .
Antibacterial Properties
This compound also exhibits antibacterial activity against Mycobacterium tuberculosis. Studies have demonstrated that certain analogs of 2-aminothiazoles possess significant potency against this pathogen, suggesting that this compound could be developed further for therapeutic use against tuberculosis .
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives against triple-negative breast cancer (TNBC) cell lines. The results indicated that these compounds significantly reduced cell viability and proliferation without notable toxicity to non-cancerous cells . This highlights the potential of thiazole derivatives in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research on the antibacterial efficacy of aminothiazole compounds revealed that specific structural modifications improved their activity against Mycobacterium tuberculosis. The study emphasized the importance of substituent placement on the thiazole ring for enhancing biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Methyl 2-Amino-5-methyl-thiazolo[4,5-b]pyridine-7-carboxylate
- Structure : Differs in the position of the thiazole-pyridine fusion ([4,5-b] vs. [5,4-b]) and a 5-methyl substituent.
- Synthesis : Prepared via condensation of 1,3-thiazol-5-amine with sodium diethoxy-dioxobut-2-en-2-olate, followed by esterification .
- Physicochemical Properties : Molecular formula C₉H₉N₃O₂S; characterized by distinct 1H NMR shifts (e.g., δ 3H singlet for methyl groups) and a collision cross-section predicted via computational modeling .
Ethyl 5-Carbamoyl-thiazolo[5,4-b]pyridine-7-carboxylate (29a)
- Structure: Replaces the 2-amino group with a carbamoyl moiety and uses an ethyl ester.
- Synthesis: Derived from ethyl 5-bromo-thiazolo[5,4-b]pyridine-7-carboxylate via carbon monoxide-mediated amidation .
- Key Data : 1H NMR (DMSO-d₆): δ 7.88 (s, 1H), 8.43–8.45 (s, 2H), 9.82 (s, 1H); LC-MS m/z 224.1 [M+H]+ .
Heterocyclic Variants with Thieno or Triazolo Fusions
Methyl 4-Chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
- Structure: Substitutes thiazole with thiophene (thieno[3,4-b]pyridine) and includes a 4-chloro and 2-CF₃ group.
- Properties: Molecular formula C₁₀H₅ClF₃NO₂S; higher hydrophobicity due to the CF₃ group. Purity: 97% .
Methyl [1,2,4]Triazolo-Thiazolo[4,5-b]pyridine-7-carboxylate (4f)
Brominated and Hydroxy Derivatives
Ethyl 5-Bromo-thiazolo[5,4-b]pyridine-7-carboxylate (29c)
- Structure : Features a bromine atom at the 5-position.
- Synthesis : Phosphorus oxybromide-mediated bromination of hydroxy precursors.
- Key Data : 1H NMR (DMSO-d₆): δ 8.08 (s, 1H), 9.70 (s, 1H); LC-MS m/z 287.0 [M+H]+ .
Methyl 4-Hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
- Structure: Contains a hydroxyl group at the 4-position of the thieno-pyridine core.
Comparative Analysis of Key Properties
Table 1: Physicochemical and Spectral Comparison
Biological Activity
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring fused to a pyridine moiety, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular function.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines.
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using in vivo models. The compound exhibited significant reduction in inflammation markers.
- Experimental Model : Carrageenan-induced paw edema in rats.
- Results : The compound reduced paw swelling significantly compared to control groups.
| Treatment Group | Paw Edema Volume (mL) | Reference |
|---|---|---|
| Control | 3.5 | |
| Methyl 2-aminothiazolo | 1.2 | |
| Ibuprofen (standard) | 0.8 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl 2-aminothiazolo[5,4-b]pyridine derivatives. Modifications at specific positions on the thiazole and pyridine rings can enhance potency and selectivity for various biological targets.
Key Findings:
- Substituents on the thiazole ring significantly affect PI3K inhibitory activity.
- The presence of electron-withdrawing groups increases potency against specific cancer cell lines.
Case Studies
Case Study 1 : A study published in MDPI explored novel thiazolo[5,4-b]pyridine derivatives and their effect on PI3K inhibition. One derivative exhibited an IC50 of 3.6 nM against PI3Kα, showcasing the potential for targeted cancer therapies .
Case Study 2 : Another investigation into the anti-inflammatory properties demonstrated that methyl 2-aminothiazolo[5,4-b]pyridine derivatives significantly inhibited cytokine production in LPS-stimulated macrophages, reinforcing their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
